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molecular formula C8H10N2OS B8510112 5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole

5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole

Cat. No. B8510112
M. Wt: 182.25 g/mol
InChI Key: QRBUSEVIFFUROF-UHFFFAOYSA-N
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Patent
US06936617B2

Procedure details

Diisobutylaluminum hydride (1M in THF, 11 mL, 11 mmol) is added to a solution of 5-ethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (800 mg, 3.6 mmol) in THF (20 mL). The mixture is stirred at room temperature for 0.5 h. HCl (10%, 2 mL) is added, and the mixture is stirred for an additional 5 min. The mixture is neutralized by the addition of sodium hydroxide (2 N) until pH is above 10 and then extracted with ethyl acetate (3×20 mL). The combined organic layers are dried and solvent removed to give 5-ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole as a solid. Step 3. Preparation of 6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[N:17]=[C:18]2[N:22]([C:23]=1[CH2:24][CH3:25])[CH:21]=[CH:20][S:19]2)=O)C.Cl.[OH-].[Na+]>C1COCC1>[CH2:24]([C:23]1[N:22]2[C:18]([S:19][CH:20]=[CH:21]2)=[N:17][C:16]=1[CH2:14][OH:13])[CH3:25] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2SC=CN2C1CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers are dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C1=C(N=C2SC=CN21)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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